2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
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Description
The compound “2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The presence of the bromine atom indicates that it might be used in reactions as a leaving group or to increase the compound’s reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the compound’s polarity and could be involved in hydrogen bonding. The thiazole ring and the bromine atom could also have significant effects on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit promising anticancer activities. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (B. Ravinaik et al., 2021).
Antifungal Activity
Similarly, thiazole compounds have been explored for their antifungal properties. Synthesis of various thiazole derivatives, including N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, has been undertaken to assess their antifungal activity, revealing low to moderate effectiveness against certain fungal strains (A. Saeed et al., 2008).
Microwave-Assisted Synthesis
The efficiency of microwave irradiation in the synthesis of thiazole derivatives, compared to traditional thermal heating, has been highlighted in research. This method provides a cleaner, faster, and more efficient pathway for synthesizing thiazole compounds, suggesting potential applications in streamlining the production of similar chemicals (A. Saeed, 2009).
Molecular Interactions and Structural Analysis
The detailed study of molecular interactions, such as hydrogen bonding and π-π interactions, in thiazole derivatives has provided insights into their solid-state structures. This research is crucial for understanding the physical and chemical properties of these compounds, which can be applied to the design of new materials and drugs (A. Saeed et al., 2020).
Properties
IUPAC Name |
2-bromo-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-13-7-9-15(10-8-13)20-23-14(2)18(25-20)11-12-22-19(24)16-5-3-4-6-17(16)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWVEZYNBKJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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